Technical Guide: Solubility Profiling of 2-(3-Bromophenyl)-2-methylpropylamine HCl
Technical Guide: Solubility Profiling of 2-(3-Bromophenyl)-2-methylpropylamine HCl
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 2-(3-Bromophenyl)-2-methylpropylamine Hydrochloride (CAS: Analogous to 1352318-53-6 for the chloro-derivative). As a gem-dimethyl phenethylamine derivative, this compound exhibits a unique "neopentyl" steric environment that influences its solid-state behavior, dissolution kinetics, and purification strategies.
This document is designed for researchers and process chemists requiring precise solubility data for recrystallization , extraction , and formulation . It moves beyond static data points to provide a dynamic framework for solvent selection, supported by mechanistic insights and validated experimental protocols.
Chemical Identity & Structural Implications[1][2][3][4][5]
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.
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Systematic Name: 2-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride
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Core Structure: A primary amine attached to a neopentyl skeleton (
). -
Key Physicochemical Features:
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Lipophilic Domain: The 3-bromophenyl ring and the gem-dimethyl group contribute significant hydrophobicity.
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Hydrophilic Domain: The protonated primary amine (
) provides the ionic character necessary for water solubility. -
Steric Hindrance: The quaternary carbon adjacent to the phenyl ring creates a bulky environment, which can inhibit tight crystal packing, potentially lowering the melting point compared to linear isomers, but also increasing solubility in chlorinated organic solvents.
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Predicted Solubility Landscape
Based on structural analogs (e.g., 2-(3-Chlorophenyl)-2-methylpropylamine HCl) and standard phenethylamine salt behavior.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Protic Polar | Water, Methanol | High (>100 mg/mL) | Dissolution, Formulation |
| Aprotic Polar | DMSO, DMF | Very High (>200 mg/mL) | Stock Solutions, Screening |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High (20–50 mg/mL) | Extraction, Partitioning |
| Alcohols | Ethanol, Isopropanol (IPA) | Moderate (10–50 mg/mL) | Recrystallization (Solvent) |
| Esters/Ketones | Ethyl Acetate, Acetone | Low (<5 mg/mL) | Recrystallization (Anti-solvent) |
| Ethers/Alkanes | MTBE, Diethyl Ether, Hexane | Insoluble (<0.1 mg/mL) | Precipitation, Washing |
Experimental Protocols for Solubility Determination
Since batch-to-batch variations in crystal habit (polymorphism) can affect saturation limits, empirical determination is superior to literature values.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Use this protocol to generate precise quantitative data.
Materials:
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Target Compound: 2-(3-Bromophenyl)-2-methylpropylamine HCl[1][2]
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Solvents: HPLC grade Water, Methanol, DCM, IPA.
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Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.
Workflow:
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Saturation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
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Equilibration: Agitate at constant temperature (25°C) for 24 hours.
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Note: If the solid dissolves completely, add more until a suspension persists.
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Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).
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Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC.
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Calculation: Compare peak area against a standard curve of known concentration.
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Protocol B: Rapid Recrystallization Screening
Use this protocol to identify the optimal Solvent/Anti-solvent system for purification.
Logic: The goal is to find a system where the compound is soluble at high temperatures but crystallizes upon cooling or anti-solvent addition.
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Primary Solvent Test: Test solubility of 100 mg compound in 1 mL of hot solvent (Ethanol, IPA, or DCM).
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Ideal: Soluble hot, insoluble cold.
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Anti-Solvent Titration: If soluble at room temperature (RT), add anti-solvent (EtOAc, Ether, or Hexane) dropwise until turbidity persists.
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Thermal Cycle: Heat to redissolve, then cool slowly to 4°C.
Visualization of Solubility Logic
Figure 1: Solubility Screening Decision Tree
This workflow guides the selection of solvents based on the compound's behavior.
Caption: Decision matrix for identifying optimal single or binary solvent systems for purification.
Critical Process Parameters (CPP)
The "Oiling Out" Phenomenon
Due to the neopentyl structure and the lipophilic bromine substituent, this compound is prone to "oiling out" (separating as a liquid phase) rather than crystallizing, especially in water/alcohol mixtures.
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Mitigation: Use a lower polarity solvent system (e.g., IPA/Isopropyl Acetate) or ensure slow cooling with vigorous stirring to promote nucleation. Seeding with pure crystals is highly recommended.
pH-Dependent Extraction
For liquid-liquid extraction (LLE) during synthesis workup:
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Acidic Phase (pH < 4): The compound exists as the HCl salt. It will partition into the aqueous phase .
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Basic Phase (pH > 10): The compound exists as the free base (oil). It will partition into the organic phase (DCM, EtOAc, Toluene).
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Mechanism:
Figure 2: Dissolution & Partitioning Mechanism
Caption: pH-switch mechanism controlling solubility between aqueous and organic phases.
References
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PubChem. (n.d.).[3] Compound Summary: 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride (Analogous Structure). National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt solubility trends).
